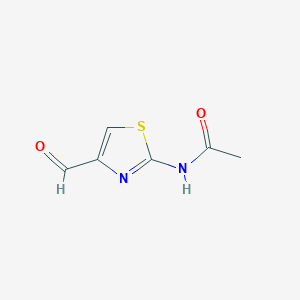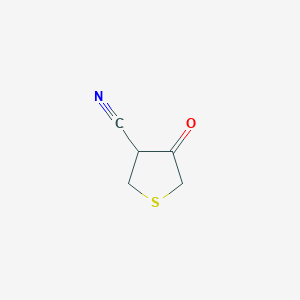
N-(4-Formyl-1,3-thiazol-2-YL)acétamide
Vue d'ensemble
Description
N-(4-Formyl-1,3-thiazol-2-YL)acetamide: is a chemical compound with the molecular formula C6H6N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
Chemistry: N-(4-Formyl-1,3-thiazol-2-YL)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.
Medicine: N-(4-Formyl-1,3-thiazol-2-YL)acetamide is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors.
Mécanisme D'action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and formic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
- 2-Aminothiazole + Acetic Anhydride + Formic Acid → N-(4-Formyl-1,3-thiazol-2-YL)acetamide
Industrial Production Methods: In an industrial setting, the production of N-(4-Formyl-1,3-thiazol-2-YL)acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Formyl-1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:
- Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
- Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Sodium borohydride in methanol.
- Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
- Oxidation: N-(4-Carboxy-1,3-thiazol-2-YL)acetamide.
- Reduction: N-(4-Hydroxymethyl-1,3-thiazol-2-YL)acetamide.
- Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
- N-(4-Formyl-1,3-thiazol-2-YL)-N-(4-methoxyphenyl)acetamide
- N-(4-Formyl-1,3-thiazol-2-YL)-N-(3-methoxyphenyl)acetamide
Comparison: N-(4-Formyl-1,3-thiazol-2-YL)acetamide is unique due to its simple structure and the presence of both a formyl group and a thiazole ring. This combination allows for a wide range of chemical reactions and biological interactions. In comparison, similar compounds with additional substituents, such as methoxy groups, may exhibit different reactivity and biological activity. The presence of these substituents can enhance or reduce the compound’s effectiveness in various applications.
Propriétés
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWZCGLPJQCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565644 | |
| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16444-13-6 | |
| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)



![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
